molecular formula C17H20N2O3S B2665936 Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 890091-77-7

Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2665936
CAS No.: 890091-77-7
M. Wt: 332.42
InChI Key: RLIXBGPJCVIAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative with a fused bicyclic scaffold. This compound features a 3-methoxyphenyl substituent at the C5 position and an ester group at C6, which are critical for its physicochemical and biological properties. Thiazolo[3,2-a]pyrimidines are known for their structural versatility, enabling diverse applications in medicinal chemistry, including kinase inhibition and antimicrobial activity . The 3-methoxy group on the phenyl ring distinguishes this compound from analogues with para-substituted halogens or additional functional groups, influencing electronic, steric, and intermolecular interaction profiles.

Properties

IUPAC Name

ethyl 5-(3-methoxyphenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-22-16(20)14-11(2)18-17-19(8-9-23-17)15(14)12-6-5-7-13(10-12)21-3/h5-7,10,15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIXBGPJCVIAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)CCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its thiazolo-pyrimidine core structure. The molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 360.4 g/mol. Its structural features contribute to its diverse biological activities.

Biological Activities

1. Anticancer Properties

  • Mechanism of Action : Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise as an anticancer agent. It is believed to exert its effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PI3K and HDAC.
  • Case Study : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to traditional therapies. For instance, one study reported its efficacy against acute myeloid leukemia (AML) cells, where it induced apoptosis without affecting normal peripheral blood mononuclear cells (PBMCs) .

2. Enzyme Inhibition

  • The compound has been identified as a potential inhibitor of specific enzymes that play critical roles in cellular signaling pathways associated with cancer progression. This inhibition can lead to the modulation of gene expression and cell cycle regulation .

3. Pharmacokinetics

  • Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles when administered in murine models. This suggests that the compound may be a viable candidate for further development as a therapeutic agent with manageable pharmacological properties .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiazolo-pyrimidine derivatives. Variations at the 4-position of the phenyl ring have been linked to increased potency against specific targets such as PI3K and HDAC enzymes .

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis in cancer cell lines; effective against AML cells
Enzyme InhibitionInhibits PI3K and HDAC enzymes; modulates signaling pathways
PharmacokineticsGood absorption and distribution in murine models

Case Studies

Case Study 1: Anticancer Activity

  • A study evaluating the compound's effects on AML cells showed significant necrotic effects in mutant and FLT3-resistant cell lines, highlighting its potential therapeutic index.

Case Study 2: Pharmacokinetics

  • Research indicated that the compound exhibits favorable pharmacokinetic properties when administered intraperitoneally, suggesting its potential for further clinical development.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromophenyl analogue (Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):
    The bromine atom at the para position enables n-π interactions in the crystalline phase, promoting homochiral supramolecular assemblies. This contrasts with the 3-methoxyphenyl derivative, where the electron-donating methoxy group may enhance solubility but reduce halogen-mediated crystal packing .
  • This compound exhibits antimicrobial activity against E. coli and C. albicans .
  • 2,4-Dimethoxyphenyl analogue (Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):
    Dual methoxy groups enhance electron density, possibly improving interactions with polar enzyme active sites. The compound shows IR peaks at 1685 cm⁻¹ (C=O) and 1612 cm⁻¹ (C=N), indicating robust conjugation .

Functional Group Variations

  • Benzylidene derivatives (e.g., Ethyl 2-(benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate):
    The benzylidene group introduces additional π-conjugation and planar rigidity, critical for kinase inhibition (e.g., casein kinase 2). The target compound’s 3-methoxyphenyl group may offer a balance between steric bulk and electronic effects for similar applications .
  • Hydroxybenzylidene derivatives (e.g., Ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate): Hydroxy groups facilitate hydrogen bonding, influencing crystal packing and solubility. The 3-methoxy group lacks H-bond donor capacity but may improve lipophilicity .

Physical and Spectral Properties

Compound Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Signals (δ, ppm)
Target (3-methoxyphenyl) Not reported ~1680–1740 Aromatic protons: 6.8–7.6 (m, 3-methoxyphenyl)
4-Bromophenyl analogue Not reported 1685 Br substituent: 7.3–7.6 (d, J = 8 Hz)
2,4-Dimethoxyphenyl analogue 175–177 1685, 1740 OCH₃: 3.85 (s), 3.90 (s)
2-Chlorophenyl Mannich base 220–222 1717 N–H: 8.83 (s, exchangeable with D₂O)

Biological Activity

Ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article aims to explore the compound's biological properties, including its anticancer, antibacterial, and enzyme inhibition activities.

  • Chemical Formula : C17H20N2O3S
  • CAS Number : 866009-66-7
  • Molecular Weight : 320.42 g/mol

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound, as effective anticancer agents.

Key Findings :

  • Cell Line Efficacy : The compound exhibited significant cytotoxicity against various cancer cell lines, notably M-HeLa (cervical adenocarcinoma) and HuTu 80 (human duodenal adenocarcinoma), while showing lower toxicity towards normal liver cells (Chang liver) .
  • Mechanism of Action : The compound has been suggested to act through the inhibition of Topoisomerase II, leading to cell cycle disruption and apoptosis in cancer cells .
Cell LineIC50 (µM)Remarks
M-HeLa10High efficacy against cervical cancer
HuTu 8015Moderate efficacy against duodenal adenocarcinoma
Chang Liver>50Low toxicity towards normal cells

Antibacterial Activity

The biological activity of this compound extends to antibacterial properties as well.

Study Results :

  • Bacterial Strains Tested : The compound demonstrated antibacterial activity against common pathogens such as E. coli and S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 256 µg/mL for both bacterial strains tested .

Enzyme Inhibition

Beyond its anticancer and antibacterial properties, this compound has been identified as a promising acetylcholinesterase (AChE) inhibitor.

Research Insights :

  • Inhibition Efficiency : Compounds within the thiazolo[3,2-a]pyrimidine class have shown moderate to high inhibition rates against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. Critical parameters :

  • Temperature control during reflux to avoid side reactions.
  • Solvent polarity adjustments to improve crystallinity.

Basic: How is the crystal structure validated, and what are the critical crystallographic parameters?

Methodology :
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters for the compound include:

Crystal Data Values
Space groupMonoclinic, P21/n
Unit cell dimensionsa = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°
Volume2318.1 ų
Z (molecules per unit cell)4
R factor<0.044 (high-resolution refinement)

Q. Validation steps :

  • Hydrogen atoms placed using riding models (C–H = 0.93–0.98 Å).
  • SHELXL refinement for thermal displacement parameters .

Advanced: How can conformational analysis of the thiazolo[3,2-a]pyrimidine core be performed?

Q. Methodology :

  • Puckering analysis : The pyrimidine ring adopts a flattened boat conformation. Use Cremer-Pople puckering coordinates to quantify deviations .
    • Example : C5 deviates by 0.224 Å from the N2/C9/N1/C6/C7 plane .
  • Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the 3-methoxyphenyl substituent, analyzed via SCXRD .

Q. Tools :

  • Mercury or Olex2 for visualizing torsional angles (e.g., C3–N2–C5–C6 = 168.1°) .

Advanced: What intermolecular interactions stabilize the crystal packing, and how are they characterized?

Q. Methodology :

  • Hydrogen bonding : Bifurcated C–H···O interactions form chains along the c-axis.

    Interaction Distance (Å) Angle (°)
    C8–H8C···O12.54145
    C16–H16···O62.61128
  • π-π stacking : Aromatic rings (e.g., 3-methoxyphenyl) exhibit edge-to-face interactions (3.8–4.2 Å).

Q. Advanced analysis :

  • Hirshfeld surface analysis to quantify interaction contributions.
  • Halogen-π interactions (if brominated analogs are studied) for chiral separation .

Advanced: How can chirality at C5 be exploited for enantiomeric resolution?

Q. Methodology :

  • Racemic crystallization : Utilize halogen-π interactions (e.g., bromophenyl analogs) to form homochiral chains .
  • Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients.

Case study :
Ethyl 5-(4-bromophenyl)- analogs crystallize as conglomerates, enabling mechanical separation of enantiomers .

Advanced: What pharmacological mechanisms are hypothesized for thiazolo[3,2-a]pyrimidine derivatives?

Q. Methodology :

  • Antitumor activity : Inhibit tumor cell replication via topoisomerase II binding (IC50 < 10 µM in preliminary assays) .
  • Antimicrobial screening : Test against Gram-positive bacteria (e.g., S. aureus) using agar diffusion assays.

Q. Structural insights :

  • The 3-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration.
  • Non-centrosymmetric crystals (via hydrogen bonding) may correlate with bioactivity .

Advanced: How do substituent variations impact electronic properties and reactivity?

Q. Methodology :

  • DFT calculations : Compare HOMO-LUMO gaps of 3-methoxyphenyl vs. 4-bromophenyl analogs.
  • Synthetic modifications :
    • Replace 2,4,6-trimethoxybenzylidene with isatinylidene to study cyclization kinetics .
    • Introduce electron-withdrawing groups (e.g., –NO2) to modulate electrophilic reactivity.

Q. Data analysis :

  • Hammett plots correlate substituent effects with reaction rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.